molecular formula C16H19ClFNO3S B2592879 C16H19ClFNO3S CAS No. 379248-82-5

C16H19ClFNO3S

Cat. No.: B2592879
CAS No.: 379248-82-5
M. Wt: 359.84
InChI Key: GVZMQDRHSHYFNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves complex chemical reactions. While specific synthesis methods for this compound were not found in the search results, general methods often involve the use of catalysts and controlled conditions .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the interaction of the compound with other substances. Unfortunately, specific details about the chemical reactions involving this compound were not found in the search results .

Scientific Research Applications

Sustainable Technologies for Reclamation of Greenhouse Gas CO2

This study discusses the reclamation of greenhouse gas CO2 and its conversion into valuable chemicals and materials through various catalytic processes. The research emphasizes the importance of developing suitable catalysts with high activity and selectivity for the activation and conversion of CO2 into useful products such as biodiesel, biogas, and hydrogen storage materials (Yang & Wang, 2015).

Metal-Organic Frameworks for Sorption and Catalysis

This review focuses on the structure and properties of the DABCO molecule within metal-organic frameworks (M-DMOFs), highlighting their promising applications in sorption, catalysis, selective separation, and other remarkable properties. The study reviews recent advances in experimental and theoretical studies on M-DMOFs, including phase transitions and effects of guest molecules (Kozlova, Mirzaeva, & Ryzhikov, 2018).

Environmental Concentrations of Engineered Nanomaterials

This review examines modeling and analytical studies on the environmental concentrations of engineered nanomaterials (ENMs) such as TiO2, ZnO, Ag, fullerenes, CNT, and CeO2. It highlights the gaps in knowledge regarding ENM production, application, release, and the need for trace analytical methods specific for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).

Mechanism of Action

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide interacts with its target, sEH, by inhibiting its function . The inhibition of sEH leads to a decrease in the metabolism of epoxy fatty acids to corresponding vicinal diols .

Biochemical Pathways

The compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide affects the epoxy fatty acid metabolic pathway . By inhibiting sEH, the conversion of epoxy fatty acids to vicinal diols is reduced . This can lead to an accumulation of epoxy fatty acids, which have been shown to have anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that most highly active seh inhibitors, like this compound, are characterized by high lipophilicity and related low metabolic stability . Such compounds are also poorly soluble in water .

Result of Action

The molecular and cellular effects of the action of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide are primarily related to its inhibition of sEH . This leads to a decrease in the conversion of epoxy fatty acids to vicinal diols, resulting in an accumulation of epoxy fatty acids . These epoxy fatty acids have been shown to have anti-inflammatory and analgesic effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that the lipophilicity of seh inhibitors, like this compound, can affect their solubility and therefore their bioavailability

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-11-3-4-13(18)12(17)8-11/h3-4,8,10,19H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZMQDRHSHYFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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